molecular formula C8H9N3O2S B1510389 Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 648411-36-3

Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No.: B1510389
CAS No.: 648411-36-3
M. Wt: 211.24 g/mol
InChI Key: KZYZOJUONCUTLW-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic compounds specifically categorized as thienopyrazole derivatives. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where the compound is formally designated as 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, ethyl ester. This naming convention reflects the structural hierarchy beginning with the thieno[3,2-c]pyrazole core system, followed by the carboxylic acid functionality at position 5, the amino substituent at position 3, and the ethyl esterification of the carboxyl group.

The molecular formula C8H9N3O2S indicates a compact yet structurally complex molecule with a molecular weight of 211.24 grams per mole. The structural representation can be expressed through multiple chemical notation systems, including the simplified molecular-input line-entry system representation as CCOC(=O)C1=CC2=C(S1)C(=NN2)N and the International Chemical Identifier as InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(14-5)7(9)11-10-4/h3H,2H2,1H3,(H3,9,10,11).

The classification extends beyond simple heterocyclic designation to encompass specific subcategories within medicinal chemistry frameworks. The compound represents a fusion of two important pharmacophoric elements: the thiophene ring, which serves as a bioisostere for benzene in many pharmaceutical applications, and the pyrazole ring, known for its diverse biological activities. This dual heterocyclic nature positions the compound within the broader context of privileged scaffolds in drug discovery, where the combination of multiple heterocycles often leads to enhanced biological activity and improved pharmacological properties.

Chemical Property Value Method of Determination
Molecular Formula C8H9N3O2S Computational Analysis
Molecular Weight 211.24 g/mol PubChem Calculation
Chemical Abstracts Service Number 648411-36-3 Registry Assignment
InChI Key KZYZOJUONCUTLW-UHFFFAOYSA-N InChI Algorithm
Canonical SMILES CCOC(=O)C1=CC2=C(S1)C(=NN2)N OEChem Software

Historical Context of Thieno[3,2-c]pyrazole Derivatives

The historical development of thieno[3,2-c]pyrazole derivatives traces back to the pioneering work of Gronowitz and colleagues, who first reported systematic syntheses of the parent 1H-thieno[3,2-c]pyrazole scaffold. Their initial investigations, beginning with 3-bromothiophene-2-carbaldehyde, established foundational synthetic methodologies that yielded the core heterocyclic system through a series of functional group transformations including aromatic nucleophilic substitution with sodium azide and subsequent cyclization reactions. These early synthetic approaches, while successful in establishing proof of concept, suffered from modest overall yields ranging from 5.7 to 12 percent, necessitating the development of more efficient preparative methods.

The evolution of synthetic strategies for thieno[3,2-c]pyrazole derivatives gained significant momentum with the introduction of the Jacobson reaction as a key transformation. This methodological advancement represented a paradigm shift in the field, enabling the preparation of multigram quantities of the parent heterocycle through a more practical three-step sequence starting from commercially available methyl 3-aminothiophene-2-carboxylate. The Jacobson reaction, which converts ortho-methylamines into pyrazoles through nitrogen-acetylation, nitrosation, and cyclization, provided overall yields of approximately 47 percent, representing a substantial improvement over earlier approaches.

Parallel developments in palladium-catalyzed synthetic methodologies introduced alternative approaches to thieno[3,2-c]pyrazole construction. These transition metal-catalyzed processes, while offering different mechanistic pathways, demonstrated the versatility of modern organic synthesis in accessing complex heterocyclic targets. The palladium-catalyzed route, utilizing 3-bromothiophene-2-carbaldehyde as a starting material, achieved overall yields of 40.4 percent through a four-step sequence involving azine formation, bis-hydrazone generation, and subsequent hydrolysis.

The historical progression of thieno[3,2-c]pyrazole chemistry reflects broader trends in heterocyclic synthesis, where initial discoveries of novel ring systems are followed by systematic optimization of preparative methods and exploration of structure-activity relationships. The transition from laboratory curiosities to compounds of pharmaceutical relevance required the development of scalable synthetic processes capable of providing sufficient material quantities for biological evaluation and medicinal chemistry optimization programs.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of scientific inquiry, encompassing synthetic methodology development, structure-activity relationship investigations, and pharmaceutical applications. Within the broader context of heterocyclic chemistry, this compound exemplifies the successful merger of two distinct aromatic systems to create novel molecular architectures with enhanced biological properties. The thieno[3,2-c]pyrazole scaffold represents a less explored but increasingly important class of fused heterocycles, particularly when compared to the more extensively studied thieno[2,3-c]pyrazole isomers.

Research investigations have demonstrated that thieno[3,2-c]pyrazole derivatives, including the ethyl ester analog, exhibit significant kinase inhibitory activity, particularly against Aurora kinases. A comprehensive structure-activity relationship study revealed that 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrate high potency in inhibiting Aurora kinases, with representative compounds showing low nanomolar inhibitory activity in anti-proliferation assays. These findings have positioned the thieno[3,2-c]pyrazole scaffold as a privileged structure in kinase inhibitor discovery programs, leading to the development of compounds with favorable pharmacokinetic properties and demonstrated efficacy in xenograft tumor models.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of both amino and ester functionalities provides multiple sites for chemical modification, enabling the synthesis of diverse chemical libraries through established organic transformations. Research has demonstrated that the carbohydrazide derivatives of related thieno[3,2-c]pyrazole compounds serve as versatile intermediates for the synthesis of various heterocyclic systems, including oxadiazoles, triazoles, and condensed pyrazole derivatives.

Contemporary research has highlighted the broader biological significance of thienopyrazole derivatives in medicinal chemistry applications. Systematic reviews of the literature reveal that thieno[2,3-c]pyrazoles and thieno[3,2-c]pyrazoles exhibit diverse pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. The structural features that contribute to these activities include the electron-rich nature of the fused heterocyclic system, the potential for hydrogen bonding interactions through the amino group, and the capacity for ester hydrolysis to generate carboxylic acid metabolites with altered pharmacological profiles.

Research Application Biological Target Activity Type Reference Study
Kinase Inhibition Aurora Kinases Anti-proliferative Low nanomolar inhibitory activity
Cancer Research Multiple Cell Lines Cytotoxic Thieno[2,3-c]pyrazole derivatives
Synthetic Chemistry Chemical Libraries Scaffold Development Versatile intermediates
Pharmacological Studies Enzyme Systems Multi-target Activity Anti-inflammatory, antimicrobial

The integration of computational chemistry approaches with experimental synthesis has further enhanced the significance of thieno[3,2-c]pyrazole derivatives in contemporary research. Molecular dynamics simulations and structure-based drug design methodologies have provided detailed insights into the binding modes of these compounds with their biological targets, facilitating rational optimization of pharmacological properties. These computational studies have revealed specific structural features responsible for selectivity and potency, guiding the design of next-generation analogs with improved therapeutic profiles.

Properties

IUPAC Name

ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(14-5)7(9)11-10-4/h3H,2H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZOJUONCUTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739121
Record name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648411-36-3
Record name 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648411-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies

The synthesis of thieno[3,2-c]pyrazole derivatives, including the target compound, typically involves:

  • Formation of the pyrazole ring with suitable substituents.
  • Introduction of the thiophene ring fused to the pyrazole nucleus.
  • Functionalization at key positions to install amino and carboxylate groups.

Several synthetic routes have been reported in the literature, with variations depending on the starting materials and reagents used.

Synthesis via 3-Amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester

A practical and well-documented approach begins with 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester as a key intermediate. This compound serves as a precursor for constructing the thieno[3,2-c]pyrazole scaffold through sulfur incorporation and ring closure reactions.

  • Stepwise synthesis : Patrick Toto et al. reported a six-step synthesis starting from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester, leading to 1-methyl-1H-thieno[2,3-c]pyrazoles, which can be adapted for the [3,2-c] isomer and amino substitution at position 3.

  • Sulfur incorporation : The Gewald reaction is frequently employed, involving the reaction of pyrazolone derivatives with elemental sulfur and malononitrile under reflux with triethylamine in ethanol. This method yields aminocyano derivatives of thienopyrazoles, which can be further functionalized to the target compound.

Alternative Synthetic Routes

  • Reaction of chloropyrazole derivatives with thioglycolic acid/esters : Chloropyrazole aldehydes or carbaldehydes can be reacted with thioglycolic acid or ethyl thioglycolate in the presence of sodium ethoxide or sodium methoxide to form thienopyrazole carboxylates via nucleophilic substitution and intramolecular cyclization.

  • Hydrazone intermediates and cyclization : Aldehyde intermediates derived from pyrazole precursors can be converted to hydrazone derivatives by reaction with hydrazine or protected hydrazines. Subsequent acid treatment leads to cyclization forming the thienopyrazole core with amino functionality at position 3.

  • Jacobson reaction : Airey et al. described a practical multi-gram synthesis of 1H-thieno[3,2-c]pyrazole involving aromatic nucleophilic substitution of 3-bromothiophene-2-carbaldehyde with sodium azide, followed by reduction with hydrazine hydrate to yield the thienopyrazole nucleus. This method can be adapted for amino and ester functionalization.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Starting material preparation 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester Key intermediate for thienopyrazole synthesis -
2 Gewald reaction Elemental sulfur, malononitrile, triethylamine, reflux in ethanol Aminocyano-thienopyrazole derivative Moderate
3 Nucleophilic substitution and cyclization Chloropyrazole aldehyde + ethyl thioglycolate, sodium ethoxide, reflux Thienopyrazole carboxylate ester Moderate
4 Hydrazone formation and cyclization Aldehyde + hydrazine derivatives, acid treatment Fused thienopyrazole with amino substitution Good
5 Esterification or amidation Methanol, sulfuric acid reflux (for esterification) Ethyl ester functional group installation Good

Mechanistic Insights and Research Findings

  • The Gewald reaction mechanism involves the formation of a thiolate intermediate from elemental sulfur and the nucleophilic attack on the pyrazole precursor, facilitating ring closure to the thieno ring fused to pyrazole.

  • Nucleophilic substitution of halogenated pyrazole derivatives by thioglycolate esters enables the introduction of sulfur and subsequent intramolecular cyclization to form the thienopyrazole core.

  • Hydrazone intermediates serve as versatile precursors for cyclization, allowing for regioselective formation of the fused heterocyclic system with amino substitution at position 3.

  • Esterification steps are typically performed post-cyclization to install the ethyl carboxylate group at position 5, often via refluxing with methanol and sulfuric acid.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Gewald Reaction Pyrazolone derivatives, elemental sulfur Malononitrile, triethylamine, ethanol reflux Straightforward, good yields Requires careful control of conditions
Thioglycolate substitution Chloropyrazole aldehydes, ethyl thioglycolate Sodium ethoxide/methoxide, reflux Direct sulfur incorporation Limited to suitable halogenated precursors
Hydrazone intermediate cyclization Pyrazole aldehydes, hydrazine derivatives Acid treatment (e.g., H2SO4), THF solvent Versatile, regioselective Multi-step, requires purification
Jacobson reaction 3-Bromothiophene-2-carbaldehyde Sodium azide, hydrazine hydrate, ethanol reflux Scalable, practical for gram-scale Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its derivatives can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate with structurally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogues
Compound Name Core Structure Substituents Key Properties/Applications Reference
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Thieno[3,2-c]quinoline Amino (C3), chloro (C4), ethyl ester (C2) Anticancer activity (MCF-7 cell line inhibition), synthesized via Suzuki-Miyaura coupling
Methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate Thieno[3,2-c]pyrazole Methyl ester (C5) Intermediate for heterocyclic elaboration; commercial availability
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate Pyrazole Amino (C5), methylthio (C3), ethyl ester (C4) Pharmacological candidate (antimicrobial potential)
Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate Pyrano[2,3-c]pyrazole Amino (C6), methyl (C3), p-tolyl (C4), ethyl ester (C5) Corrosion inhibition for mild steel in acidic media

Key Observations :

  • Thieno[3,2-c]quinolines (e.g., ) extend conjugation further, favoring applications in oncology .
  • Substituent Effects: The amino group at position 3 in the target compound may enhance nucleophilic reactivity or hydrogen-bonding capacity, differentiating it from methylthio- or chloro-substituted analogues .
  • Ester Position: Ethyl esters at position 5 (thienopyrazole) versus position 4 (pyrazole) influence solubility and steric interactions during molecular recognition .

Biological Activity

Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound features a thieno-pyrazole structure that contributes to its diverse biological properties. The molecular formula is C6H9N3O2C_6H_9N_3O_2 with a molecular weight of approximately 155.15 g/mol. The compound's structure allows for various functionalizations that can enhance its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno and pyrazole rings. Various synthetic routes have been explored, including:

  • Condensation Reactions : Utilizing hydrazines and carbonyl compounds to form the pyrazole framework.
  • Cyclization Techniques : Employing cyclization methods to construct the thieno ring attached to the pyrazole scaffold.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)4.8Inhibition of cell proliferation

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed using standard broth dilution methods.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli16Bactericidal

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and bacterial metabolism.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy Study : Research evaluating its antimicrobial properties revealed that the compound effectively reduced bacterial load in infected murine models.

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of hydrazine derivatives with thiophene-containing 1,3-dicarbonyl precursors. For example, reacting ethyl thieno[3,2-c]pyrazole-5-carboxylate intermediates with ammonia or urea under reflux conditions in ethanol can introduce the amino group . Key factors include:

  • Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol minimizes byproducts .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) optimize ring closure efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, resolving hydrogen bonding, and validating thieno-pyrazole fusion .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., amino group at C3, ester at C5) and detects tautomeric forms .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?

  • Continuous flow reactors : Enhance scalability by maintaining consistent temperature and mixing, reducing batch-to-batch variability .
  • In situ monitoring : Use techniques like thin-layer chromatography (TLC) or inline NMR to track intermediate formation and adjust conditions dynamically .
  • Purification protocols : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

  • Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration) to ensure reproducibility .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from assay noise .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How does the introduction of electron-withdrawing or electron-donating substituents affect the electronic properties and reactivity of this compound?

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Electron-donating groups (e.g., NH₂, OCH₃) : Stabilize intermediates in cyclization reactions, improving yields of fused heterocycles .
  • Computational modeling : Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies .

Methodological Considerations

Q. What experimental approaches are suitable for studying the hydrogen-bonding network in this compound crystals?

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O bonds between amino and ester groups) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H, N···H) to understand packing efficiency .

Q. How can researchers validate the tautomeric equilibrium of this compound in solution?

  • Variable-temperature NMR : Monitor chemical shift changes to identify tautomers (e.g., 1H vs. 2H-thieno-pyrazole forms) .
  • Deuterium exchange experiments : Track NH proton exchange rates to assess tautomer stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate
Reactant of Route 2
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Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate

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